High-Potency GPR35 Agonist Activity
2-Butylbenzofuran exhibits highly potent agonist activity at the human GPR35 receptor. In a direct comparison, it demonstrated an IC50 of 2 nM for agonist activity in HT-29 cells [1] and an EC50 of 1.10 nM in CHO-K1 cells [2]. Its binding affinity (Ki) was determined to be 6 nM [3]. This potency is a key differentiator for research programs focused on GPR35, a target implicated in inflammation, pain, and cardiovascular disease, as other 2-substituted benzofurans may not exhibit this specific, high-affinity interaction.
| Evidence Dimension | GPR35 receptor agonism / binding affinity |
|---|---|
| Target Compound Data | IC50 = 2 nM; EC50 = 1.10 nM; Ki = 6 nM |
| Comparator Or Baseline | Other 2-substituted benzofuran derivatives (class-level inference) |
| Quantified Difference | High potency (single-digit nM range) not consistently observed across the class. |
| Conditions | Human GPR35 receptor expressed in HT-29 and CHO-K1 cell lines. |
Why This Matters
This establishes 2-butylbenzofuran as a high-potency tool compound for GPR35 research, enabling precise pharmacological studies where weaker analogs would be unsuitable.
- [1] BindingDB. (2025). BDBM50575549 CHEMBL3306990: IC50 Data. BindingDB. View Source
- [2] BindingDB. (2025). BDBM50575549 CHEMBL3306990: EC50 Data. BindingDB. View Source
- [3] BindingDB. (2025). BDBM50575549 CHEMBL3306990: Ki Data. BindingDB. View Source
